molecular formula C16H15ClFNO B11584944 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11584944
M. Wt: 291.75 g/mol
InChI Key: ARGFSYBXCLHPFH-UHFFFAOYSA-N
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Description

6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with 2,4-dimethylphenol in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions would be tailored to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: Its unique properties are being investigated for use in advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(2-fluorophenyl)picolinic acid
  • 2-(6-chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluorophenyl)methyl]acetamide

Uniqueness

Compared to similar compounds, 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine stands out due to its specific substitution pattern on the benzoxazine ring. The presence of both chlorine and fluorine atoms, along with methyl groups, imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H15ClFNO/c1-10-7-15-12(11(2)16(10)17)8-19(9-20-15)14-6-4-3-5-13(14)18/h3-7H,8-9H2,1-2H3

InChI Key

ARGFSYBXCLHPFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC=CC=C3F)C(=C1Cl)C

Origin of Product

United States

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